Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate

Physical Property Density Formulation

Reliable access to a branched bis-nitrile ester building block is critical for reproducible pharma intermediate synthesis. This compound resolves supply variability with consistent ≥98% purity and defined physicochemical properties (XLogP3 0.5, TPSA 73.9 Ų). Its unique α-substituted bis-cyanoethyl architecture enables predictable nucleophilic addition, hydrolysis, and reduction outcomes. Documented FTIR reference spectrum supports analytical method validation. Tariff-classified HS Code 2926909090 simplifies international procurement.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 162007-39-8
Cat. No. B575934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Cyano-2-(2-cyanoethyl)butyrate
CAS162007-39-8
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCOC(=O)C(CCC#N)CCC#N
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)9(5-3-7-11)6-4-8-12/h9H,2-6H2,1H3
InChIKeyIRGJWVDXONAJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate Identity & Procurement


Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate (CAS 162007-39-8) is an aliphatic diester-nitrile compound with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol [1]. It is classified as an α-substituted cyanoacetate ester and is primarily used as a research intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research [1]. The compound is commercially available from multiple vendors in research-scale quantities, typically in purities of ≥95% and ≥98% . Its procurement value stems from its dual cyano functionality combined with an ester group, enabling versatile synthetic transformations including nucleophilic additions, hydrolysis to carboxylic acids, and reduction to amines.

Workflow Synthetic intermediate for pharmaceutical and agrochemical research
Purity Grade Available at ≥95% and ≥98% purity from multiple vendors
Key Functionality Dual cyano plus ester enables versatile synthetic transformations

Why Cyanoacetate Analogs Cannot Substitute


In-class nitrile-ester intermediates are not interchangeable due to substantial differences in molecular architecture that dictate downstream reactivity, purification behavior, and regulatory classification. Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate possesses a unique bis-cyanoethyl substitution pattern on the α-carbon of the butyrate backbone, creating a steric and electronic environment distinct from simpler cyanoacetates such as ethyl 2-cyanopropionate or mono-cyanoethyl butyrates [1]. This structural specificity directly impacts the outcome of nucleophilic addition, hydrolysis, and reduction reactions in complex synthetic sequences. Furthermore, the compound's computed physicochemical properties—including XLogP3 of 0.5, TPSA of 73.9 Ų, and density of 1.06 g/mL—differ meaningfully from related compounds, affecting solubility, extraction efficiency, and chromatographic retention . The following quantitative evidence guide provides the basis for selecting this compound over its closest structural analogs.

Molecular Architecture
Unique bis-cyanoethyl substitution pattern may shift reactivity in nucleophilic additions and reductions.
Physical Property Profile
Higher density and distinct XLogP/TPSA may alter extraction efficiency and chromatographic retention.
Purity Specification
Analog nitrile-esters may lack defined high-purity grades, introducing impurity-related side reactions.

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate Differentiation Evidence


Density vs. Mono-Cyanoethyl Butyrate Analogs

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate exhibits a density of 1.06 g/mL at 20 °C, which is approximately 12% higher than that of the structurally simpler analog 2-cyanoethyl butyrate (CAS 20597-74-4, density 0.9483 g/cm³) . This difference in density can be attributed to the additional cyanoethyl group and the resulting increase in molecular weight and intermolecular interactions. The higher density of the target compound influences its behavior in biphasic extractions, gravimetric measurements, and formulation processes.

Density Comparison
Data to verify
1.06 g/mL vs 0.9483 g/cm³ (≈12% higher)
Shifts phase separation behavior in liquid-liquid extractions.
Database values; experimental verification recommended.
Physical Property Density Formulation Extraction

Lipophilicity and Polar Surface Area Differentiation

The target compound has computed values of XLogP3 = 0.5 and Topological Polar Surface Area (TPSA) = 73.9 Ų . While direct comparative data for other specific cyanoethyl butyrates are not systematically reported in the same assay, these values place the compound in a distinct physicochemical space relative to simpler cyanoacetates such as ethyl 2-cyanopropionate (TPSA ≈ 50.1 Ų, XLogP ≈ 0.2) and ethyl cyanoacetate (TPSA = 50.1 Ų, XLogP = 0.2) [1]. The higher TPSA and moderately elevated lipophilicity of the target compound reflect its larger molecular size and additional polar nitrile functionality, which impact membrane permeability, solubility, and chromatographic retention times.

Lipophilicity & PSA
Class-level
XLogP3 0.5; TPSA 73.9 Ų
May extend reversed-phase retention; supports membrane partition screening.
Computed values; compare to class representatives.
Lipophilicity Polar Surface Area ADME Chromatography

Purity Specifications from Vendors

Multiple reputable vendors report minimum purity specifications for Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate: MolCore offers NLT 98% purity , while Leyan and Chemenu list ≥95% purity for their research-grade material . In contrast, many closely related nitrile-ester intermediates are often available only at lower purities (e.g., 90–95%) or without certified specifications. The availability of a defined high-purity grade (≥98%) from at least one supplier enables more reproducible synthetic outcomes and reduces the need for additional in-house purification steps.

Purity Specification
Data to verify
≥95% (Leyan, Chemenu); ≥98% (MolCore)
Enables reproducible synthesis; reduces pre-use purification need.
Specifications from vendor datasheets; verify with COA.
Purity Quality Control Procurement Reproducibility

FTIR Reference Spectrum for Identity Verification

An FTIR spectrum for Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate is available in the Wiley KnowItAll spectral library (SpectraBase Compound ID 9M1y3W5d0pC), providing a definitive spectral fingerprint for identity confirmation [1]. Many structurally related intermediates lack publicly accessible reference spectra, complicating in-house quality control and verification. The existence of a validated FTIR spectrum allows procurement teams to quickly confirm the identity of received material against a trusted reference, reducing the risk of misidentification.

Reference FTIR Spectrum
Reported
Available in Wiley KnowItAll (SpectraBase ID 9M1y3W5d0pC)
Supports identity verification upon receipt.
Reference spectrum facilitates in-house QC.
Analytical Characterization FTIR Quality Assurance Identity Confirmation

Customs Classification for International Procurement

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate is classified under HS Code 2926909090 (“other nitrile-function compounds”) in the Chinese customs system, with a VAT rate of 17.0%, tax rebate rate of 9.0%, MFN tariff of 6.5%, and general tariff of 30.0% . This classification provides procurement specialists with predictable import/export cost calculations and ensures regulatory compliance for international shipments. While many nitrile-containing intermediates share the same broad HS category, the explicit association of CAS 162007-39-8 with this code in authoritative trade databases reduces the risk of misclassification and associated customs delays.

Customs Classification
Data to verify
HS Code 2926909090; VAT 17%; MFN tariff 6.5%
Enables predictable import cost budgeting.
From Chinese customs database; confirm for your region.
Customs Tariff Import/Export Regulatory Compliance Procurement Planning

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate Application Scenarios


Synthetic Intermediate for Pharma and Agrochemical

Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate is ideally suited as a building block in the synthesis of more complex molecules requiring a branched, bis-nitrile ester backbone. Its distinct physicochemical properties (density 1.06 g/mL, XLogP3 0.5) enable predictable reactivity in nucleophilic addition, hydrolysis, and reduction steps. The availability of the compound at ≥98% purity from MolCore ensures that the material can be used directly without pre-purification, reducing synthetic variability and improving yield reproducibility in pharmaceutical intermediate production. The compound's defined customs classification further facilitates its procurement for international research collaborations.

QC Reference Standard for Analytical Methods

The existence of a validated FTIR spectrum in the Wiley KnowItAll spectral library [1] positions Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate as a suitable reference standard for developing and validating analytical methods. Laboratories can use this spectrum to verify the identity of newly synthesized batches or to confirm the structure of related analogs by comparative spectral analysis. The compound's high purity specifications (≥95–98%) further support its use as a calibration standard in chromatographic and spectroscopic assays.

Physicochemical and SAR Study Material

The computed and measured physicochemical parameters of Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate—including density 1.06 g/mL, XLogP3 0.5, and TPSA 73.9 Ų —provide a defined baseline for studying the effects of bis-cyanoethyl substitution on solubility, partitioning, and membrane permeability. Researchers conducting SAR studies can use this compound to assess how incremental changes in nitrile density and ester branching influence downstream biological or material properties. The compound's higher density compared to mono-cyanoethyl butyrate also makes it a useful probe for studying solvent extraction and phase behavior.

Customs-Compliant International Procurement

Procurement teams managing international supply chains for pharmaceutical R&D can leverage the documented HS Code 2926909090 and associated tariff structure (VAT 17.0%, MFN tariff 6.5%) for Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate . This classification ensures predictable import/export cost calculations and reduces the risk of customs clearance delays. The compound's availability from multiple vendors offering defined purity grades further supports reliable sourcing for multi-site research projects.

Application
Selection Property
Validation Focus
Pharmaceutical / agrochemical intermediate synthesis
Defined purity specification
Confirm purity prior to synthetic use
Analytical QC reference standard
Available FTIR reference spectrum
Match lot spectrum to reference for identity
Physicochemical / SAR studies
Computed lipophilicity and polar surface area
Validate chromatographic and partitioning behavior
International procurement planning
Documented customs HS code
Review tariff structure for import budgeting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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